molecular formula C16H25Cl2NO B1441671 3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1220016-70-5

3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1441671
CAS No.: 1220016-70-5
M. Wt: 318.3 g/mol
InChI Key: PGBVNMQWKYAWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride” is a piperidine derivative. Piperidines are a class of organic compounds with a six-membered ring containing one nitrogen atom . The tert-butyl group and the chlorophenoxy group are attached to the piperidine ring, which could influence the compound’s properties and reactivity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperidine ring, a tert-butyl group, and a chlorophenoxy group . These groups could influence the compound’s physical and chemical properties, as well as its reactivity.


Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and eliminations . The presence of the chlorophenoxy group might make this compound susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar chlorophenoxy group could enhance its solubility in polar solvents .

Scientific Research Applications

Metabolic Activity in Obese Rats

Research into compounds structurally related to 3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride, such as 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride, shows potential in modulating metabolic activities. In obese rats, chronic administration of this compound leads to a reduction in food intake and weight gain, accompanied by an increase in free fatty acid concentrations. This suggests a role in obesity management and metabolic regulation (Massicot, Steiner, & Godfroid, 1985).

Feeding Behavior and Toxicity

Further research on 3-hydroxymethyl N-methyl piperidine (4-chlorophenoxy) acetate hydrochloride indicates its effect on feeding behavior without the psychotropic side effects associated with amphetamine substances. This compound's low toxicity profile and its impact on the satiety center, reducing obesity in mice models, underscores its potential in diet control and obesity treatment (Massicot, Thuillier, & Godfroid, 1984).

Synthesis and Chemical Properties

The synthesis and characterization of similar compounds provide insights into their chemical properties and potential applications in medicinal chemistry. For example, the synthesis of 4-chloropiperidine hydrochloride from piperidin-4-one hydrochloride demonstrates the feasibility of producing such compounds with high yields, which could be pivotal in developing new pharmaceuticals or research tools (Zhang Guan-you, 2010).

Pharmaceutical Applications

Compounds with a similar structural framework, like paroxetine hydrochloride, have been extensively studied for their selective serotonin reuptake inhibition capabilities. This highlights the broader pharmaceutical potential of such piperidine derivatives in treating various psychological disorders, including depression and anxiety (Germann, Ma, Han, & Tikhomirova, 2013).

Properties

IUPAC Name

3-[(2-tert-butyl-4-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-16(2,3)14-9-13(17)6-7-15(14)19-11-12-5-4-8-18-10-12;/h6-7,9,12,18H,4-5,8,10-11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBVNMQWKYAWTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-70-5
Record name Piperidine, 3-[[4-chloro-2-(1,1-dimethylethyl)phenoxy]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Reactant of Route 4
3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
3-{[2-(Tert-butyl)-4-chlorophenoxy]-methyl}piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.